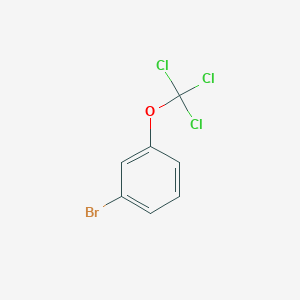
1-Bromo-3-(trichloromethoxy)benzene
Descripción general
Descripción
1-Bromo-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3BrCl3O, and is a member of the benzene family. It is a colorless, crystalline solid with a strong odor and low solubility in water. It has a variety of uses in the laboratory, including as a reagent in organic synthesis and as an intermediate in the production of polymers. In addition, it is used as a flame retardant, a pesticide, and an antifungal agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are discussed in
Aplicaciones Científicas De Investigación
1-Bromo-3-(trichloromethoxy)benzene is a versatile compound that has a number of scientific research applications. It can be used as a reagent in organic synthesis, as an intermediate in the production of polymers, and as a flame retardant. In addition, it is used as a pesticide and an antifungal agent. It has also been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(trichloromethoxy)benzene is not fully understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with other molecules and form new compounds. It is also believed to be involved in the formation of hydrogen bonds, which can affect the structure and properties of molecules.
Efectos Bioquímicos Y Fisiológicos
1-Bromo-3-(trichloromethoxy)benzene has a number of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria, fungi, and viruses. It also has an effect on the metabolism of carbohydrates, proteins, and lipids. In addition, it has been found to have an effect on the activity of enzymes, and has been shown to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-3-(trichloromethoxy)benzene has several advantages and limitations for laboratory experiments. It is a highly soluble compound, making it easy to work with in the laboratory. It is also relatively non-toxic, making it safe to use in experiments. However, it is not very stable and can degrade over time, making it unsuitable for long-term experiments. In addition, it is not very volatile and can be difficult to evaporate from solutions.
Direcciones Futuras
There are a number of potential future directions for research on 1-Bromo-3-(trichloromethoxy)benzene. These include further investigation into its mechanism of action, and further research into its biochemical and physiological effects. In addition, further research could be done into its potential applications in the production of polymers, pharmaceuticals, and other compounds. Finally, further research could be done into its potential as a flame retardant, pesticide, and antifungal agent.
Propiedades
IUPAC Name |
1-bromo-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSYUBLSJXBQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



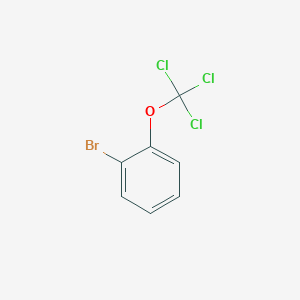
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
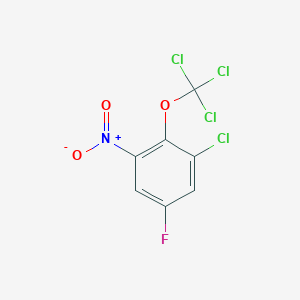
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
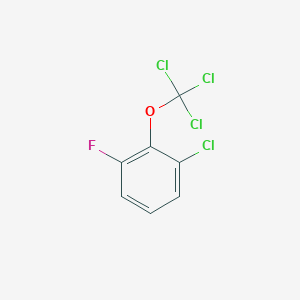
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
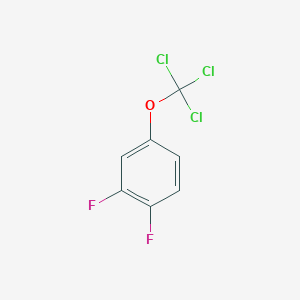
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
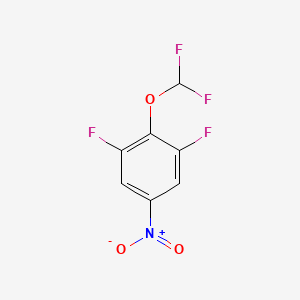
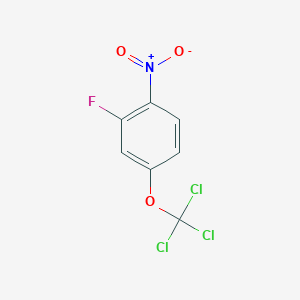
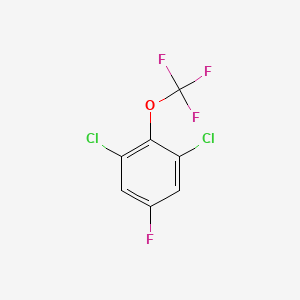
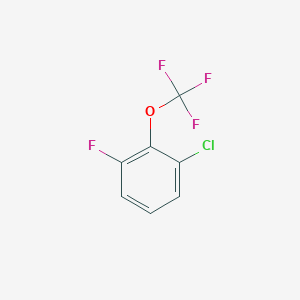
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)